

Total Synthesis of FR901465 for Research Applications: A Detailed Guide

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Compound of Interest

Compound Name: FR901465

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the total synthesis of **FR901465**, a potent antitumor natural product. The synthetic strategies outlined are based on convergent approaches successfully applied to the structurally analogous compound, FR901464. Detailed experimental protocols for key transformations are provided to guide researchers in the laboratory synthesis of this complex molecule for research and drug development purposes.

Introduction

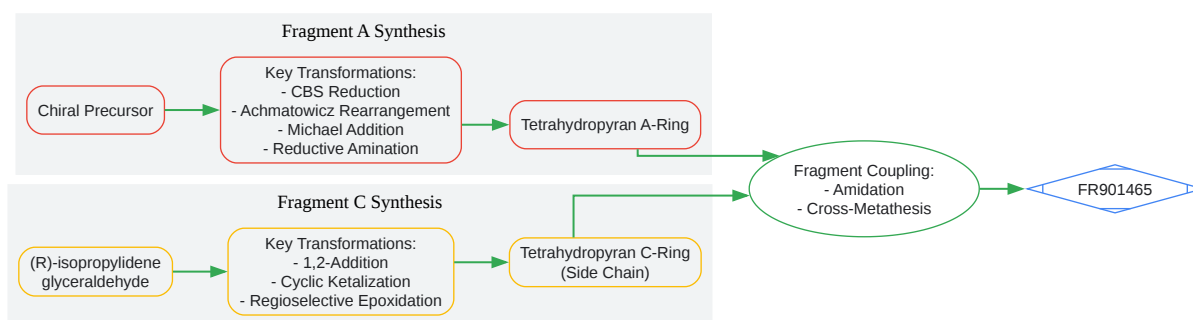
FR901465 is a natural product that has garnered significant interest in the scientific community due to its potent antitumor properties. It functions as a modulator of the spliceosome, a critical cellular machinery responsible for RNA splicing. By targeting the SF3B1 subunit of the spliceosome, **FR901465** induces aberrant splicing, leading to cell cycle arrest and apoptosis in cancer cells. The complexity of its structure has made its total synthesis a challenging endeavor, attracting the attention of several research groups. This document details a convergent synthetic approach, which involves the synthesis of key fragments followed by their strategic coupling to yield the final product.

Synthetic Strategy Overview

The total synthesis of **FR901465** is approached through a convergent strategy, a method that enhances efficiency by allowing for the parallel synthesis of complex molecular fragments

which are then combined in the later stages. This approach is based on the successful total synthesis of the closely related compound, FR901464.[1][2][3] The key fragments are a highly functionalized tetrahydropyran "A-ring" and a side chain containing another functionalized tetrahydropyran "C-ring".

The general workflow for the synthesis is depicted below:



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Caption: Convergent synthetic workflow for **FR901465**.

Quantitative Data Summary

The following table summarizes the reported yields for the key stages in the total synthesis of FR901464, which is expected to be highly analogous to that of **FR901465**. The data is compiled from the work of Ghosh et al.[1][2][3]

Step	Description	Reported Yield (%)
Fragment A Synthesis (Longest Linear Sequence: 10 steps)		
1. CBS Reduction	Asymmetric reduction of a furan derivative.	95
2. Achmatowicz Rearrangement	Oxidative rearrangement to form a dihydropyranone.	85
3. Michael Addition	Stereoselective introduction of a side chain.	80
4. Reductive Amination	Introduction of the amine functionality.	75
... (other steps)	Further functional group manipulations.	-
Fragment C Synthesis (Multiple Steps)		
1. 1,2-Addition	Addition of a vinyl group to (R)-isopropylidene glyceraldehyde.	90
2. Cyclic Ketalization	Formation of the tetrahydropyran ring.	88
3. Regioselective Epoxidation	Introduction of the epoxide moiety.	82
... (other steps)	Elaboration of the side chain.	-
Fragment Coupling & Final Steps		
1. Amidation	Coupling of the A-ring amine with the C-ring carboxylic acid.	85
2. Ring-Closing Metathesis	Formation of the macrocycle.	70
3. Deprotection	Removal of protecting groups to yield the final product.	90

Overall

Total Synthesis of FR901464

~5.2

Experimental Protocols

The following are representative protocols for key reactions in the synthesis of **FR901465**, adapted from the synthesis of FR901464.^{[1][2][3]} Researchers should refer to the primary literature for precise experimental details and characterization data.

Protocol 1: Achmatowicz Rearrangement for Dihydropyranone Synthesis

- Materials: Furan-containing alcohol precursor, m-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, brine, anhydrous magnesium sulfate.
- Procedure:
 - Dissolve the furan-containing alcohol (1.0 eq) in DCM at 0 °C.
 - Add m-CPBA (1.2 eq) portion-wise over 15 minutes.
 - Stir the reaction mixture at 0 °C for 2 hours, monitoring by TLC.
 - Upon completion, quench the reaction with saturated sodium thiosulfate solution.
 - Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography to afford the dihydropyranone.

Protocol 2: Stereoselective Michael Addition

- Materials: Dihydropyranone intermediate, appropriate nucleophile (e.g., a cuprate reagent), diethyl ether or tetrahydrofuran (THF), saturated ammonium chloride solution, brine, anhydrous magnesium sulfate.

- Procedure:
 1. Prepare the cuprate reagent in situ by adding the organolithium reagent (2.0 eq) to a suspension of copper(I) iodide (1.0 eq) in THF at -78 °C.
 2. Dissolve the dihydropyranone (1.0 eq) in THF and cool to -78 °C.
 3. Add the prepared cuprate reagent to the solution of the dihydropyranone dropwise.
 4. Stir the reaction at -78 °C for 1 hour, then allow it to warm to -20 °C over 2 hours.
 5. Quench the reaction with saturated ammonium chloride solution.
 6. Extract the aqueous layer with diethyl ether.
 7. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
 8. Purify the product by flash column chromatography.

Protocol 3: Ring-Closing Metathesis

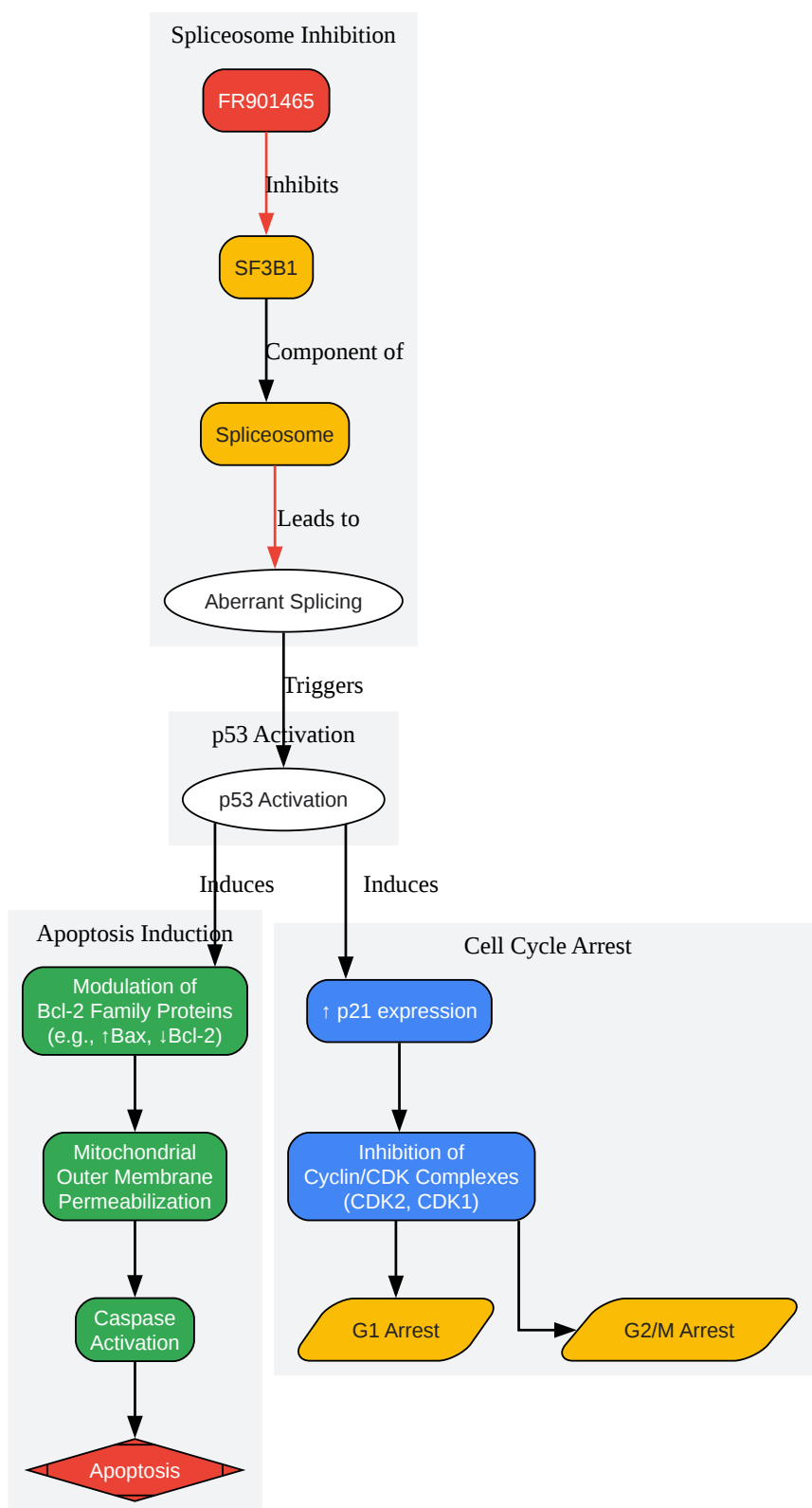
- Materials: Diene precursor from fragment coupling, Grubbs' second-generation catalyst, anhydrous and degassed DCM.
- Procedure:
 1. Dissolve the diene precursor (1.0 eq) in anhydrous and degassed DCM to a final concentration of 0.001 M.
 2. Add Grubbs' second-generation catalyst (0.05 eq).
 3. Heat the reaction mixture to reflux under an inert atmosphere for 12 hours.
 4. Monitor the reaction by TLC.
 5. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

6. Purify the crude product by flash column chromatography to yield the macrocyclic product.

Mechanism of Action: Signaling Pathway

FR901465 exerts its potent antitumor effects by inhibiting the SF3B1 component of the spliceosome. This leads to widespread alternative splicing of pre-mRNAs, resulting in the production of aberrant proteins and the activation of cellular stress pathways. A key consequence is the activation of the p53 tumor suppressor pathway, which orchestrates cell cycle arrest and apoptosis.

The proposed signaling pathway is illustrated below:



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Caption: Signaling pathway of **FR901465**-induced apoptosis and cell cycle arrest.

Inhibition of SF3B1 by **FR901465** leads to the accumulation of improperly spliced mRNA transcripts. This cellular stress activates the p53 pathway.[4][5] Activated p53 then transcriptionally upregulates pro-apoptotic members of the Bcl-2 family, such as Bax, while downregulating anti-apoptotic members like Bcl-2.[6] This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.[6]

Simultaneously, activated p53 induces the expression of the cyclin-dependent kinase inhibitor p21.[7][8] p21 then binds to and inhibits the activity of cyclin/CDK complexes, such as Cyclin E/CDK2 and Cyclin B/CDK1, which are essential for the G1/S and G2/M transitions, respectively. This inhibition leads to cell cycle arrest at both the G1 and G2/M checkpoints, preventing the proliferation of cancer cells.[7][8]

Conclusion

The total synthesis of **FR901465** is a significant challenge that has been effectively addressed through a convergent and stereocontrolled approach, as demonstrated by the synthesis of its close analog, FR901464. The detailed protocols and synthetic strategies provided herein serve as a valuable resource for researchers aiming to synthesize this potent antitumor agent for further biological investigation and drug development. Understanding its mechanism of action as a spliceosome inhibitor opens new avenues for the development of novel cancer therapeutics.

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